molecular formula C8H16ClNO B2831205 (5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride CAS No. 2307747-69-7

(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride

Cat. No.: B2831205
CAS No.: 2307747-69-7
M. Wt: 177.67
InChI Key: XEEYNWSNNSGBOY-WLYNEOFISA-N
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Description

(5S,6R)-1-oxaspiro[44]nonan-6-amine hydrochloride is a spirocyclic compound characterized by a unique structure where a nonane ring is fused with an oxane ring, and an amine group is attached to the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride typically involves the formation of the spirocyclic structure through a series of cyclization reactions. One common method includes the use of a precursor molecule that undergoes intramolecular cyclization under acidic or basic conditions to form the spirocyclic core. The amine group is then introduced through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

(5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the size and composition of the rings.

    Oxa-spirocycles: These compounds contain an oxygen atom in the spirocyclic unit, similar to (5S,6R)-1-oxaspiro[4.4]nonan-6-amine hydrochloride.

Uniqueness

This compound is unique due to its specific ring size and the presence of an amine group, which allows for diverse chemical modifications and applications. Its spirocyclic structure provides distinct physicochemical properties, such as enhanced stability and specific binding interactions, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(5S,9R)-1-oxaspiro[4.4]nonan-9-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-1-4-8(7)5-2-6-10-8;/h7H,1-6,9H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEYNWSNNSGBOY-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCCO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@]2(C1)CCCO2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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